2-(3-((Tert-butoxycarbonyl)amino)azetidin-1-yl)propanoic acid
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Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including azetidines.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) can be used as an oxidizing agent.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)propanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)propanoic acid involves the interaction of the Boc-protected amine with various molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. Upon deprotection, the free amine can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (S)-3-(4-boronophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(tert-butoxy)carbonyl]amino}methylphenyl}propanoic acid
Uniqueness
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)propanoic acid is unique due to its azetidine ring structure, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-7(9(14)15)13-5-8(6-13)12-10(16)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
InChI Key |
IVAJGYICYIVLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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